molecular formula C26H22FN5OS B11489628 4-amino-8-(2-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

4-amino-8-(2-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

Cat. No.: B11489628
M. Wt: 471.6 g/mol
InChI Key: SHOUOFBVBGYTHW-UHFFFAOYSA-N
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Description

4-amino-8-(2-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[172202,1803,1606,1509,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile is a complex organic compound with a unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-8-(2-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core hexacyclic structure, followed by the introduction of functional groups such as the amino, fluorophenyl, and carbonitrile groups. Key steps may include cyclization reactions, nucleophilic substitutions, and oxidation-reduction reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes optimized for yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-amino-8-(2-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, 4-amino-8-(2-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

Medically, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for drug development in areas such as oncology and infectious diseases.

Industry

In industry, the compound’s properties make it useful in the development of advanced materials. Its stability and reactivity can be harnessed in the production of polymers, coatings, and other specialized materials.

Mechanism of Action

The mechanism of action of 4-amino-8-(2-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding interactions, which can alter the activity of the target molecules and result in various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexacyclic structures with varying functional groups. Examples might include:

  • 4-amino-8-(2-chlorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile
  • 4-amino-8-(2-bromophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

Uniqueness

The uniqueness of 4-amino-8-(2-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile lies in its specific functional groups and their arrangement within the hexacyclic framework. The presence of the fluorophenyl group, in particular, may confer unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C26H22FN5OS

Molecular Weight

471.6 g/mol

IUPAC Name

4-amino-8-(2-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

InChI

InChI=1S/C26H22FN5OS/c27-16-5-2-1-4-14(16)20-15(12-28)24-30-23(29)22-19-13-8-10-31(11-9-13)25(19)34-26(22)32(24)17-6-3-7-18(33)21(17)20/h1-2,4-5,13,20H,3,6-11H2,(H2,29,30)

InChI Key

SHOUOFBVBGYTHW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C3N2C4=C(C5=C(S4)N6CCC5CC6)C(=N3)N)C#N)C7=CC=CC=C7F)C(=O)C1

Origin of Product

United States

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